2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
Overview
Description
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt (DCPMPT) is a modified nucleoside that is widely used in scientific research. It is a thiol-modified deoxycytidine analog that is structurally similar to the natural nucleoside dCMP, but with a sulfur atom replacing the oxygen atom in the 5'-monophosphate group. DCPMPT is used in a variety of research applications, including in vitro and in vivo studies, as well as in drug development. DCPMPT has been used to investigate the mechanisms of action of various enzymes, and to study the biochemical and physiological effects of various drugs.
Scientific Research Applications
Gene Expression Regulation
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt, known for its role in activating methylated and silenced genes through promoter demethylation, affects gene expression in several ways. These effects are highly context-dependent, varying with environmental settings and the nature of gene silencing mechanisms involved, such as DNA methylation and histone modifications. This complex interaction underlines the drug's diverse responses in patients, providing a basis for its application in therapies targeting gene expression modulation (Seelan et al., 2018).
Antiviral Activity
The compound has been studied for its effects on HIV-1 reverse transcriptase, demonstrating that minor modifications, such as fluorine substitution, significantly alter antiviral and toxicity patterns. This highlights its potential in designing more efficient nucleotide analogs for antiviral therapy, particularly against HIV-1, by enhancing nucleotide incorporation efficiency during viral DNA synthesis (Ray et al., 2003).
Cancer Therapy Mechanisms
Research has also focused on the therapeutic efficacy of nucleoside analogs like 2'-Deoxycytidine-5'-O-monophosphorothioate in cancer treatment. These studies include exploring the drug's pharmacology, its role in enhancing the activity of chemotherapeutic agents, and understanding its metabolic pathways. The insights from these studies contribute to developing targeted cancer therapies, emphasizing the compound's importance in oncology (Aprile et al., 2009).
properties
IUPAC Name |
disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJQBADFSZKQQM-CDNBRZBRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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